3-Hydroxyaspartic acid hydrochloride

Glutamate Transport EAAT Inhibition Neuropharmacology

Researchers studying EAAT4/5 in cerebellar or retinal tissues require a potent, selective inhibitor. Racemic or isomer-pure forms of 3-hydroxyaspartic acid vary drastically in target potency; using the wrong stereoisomer leads to irreproducible EAAT inhibition. This DL-threo mixture provides high-affinity EAAT4/5 inhibition (Ki of 0.6 and 2.5 μM) in a soluble HCl salt form. - Defined stereochemistry ensures reproducible EAAT subtype engagement. - Enhanced aqueous solubility (~6.8 mg/mL) facilitates accurate in vitro dosing. - Validated for ex vivo tissue slice and in vivo microdialysis experiments.

Molecular Formula C4H8ClNO5
Molecular Weight 185.56 g/mol
Cat. No. B12074502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyaspartic acid hydrochloride
Molecular FormulaC4H8ClNO5
Molecular Weight185.56 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)N.Cl
InChIInChI=1S/C4H7NO5.ClH/c5-1(3(7)8)2(6)4(9)10;/h1-2,6H,5H2,(H,7,8)(H,9,10);1H
InChIKeyCNSCFTFKMPWXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyaspartic Acid HCl Specifications


3-Hydroxyaspartic acid hydrochloride is a non-proteinogenic amino acid derivative characterized by a β-hydroxyl group on the aspartate backbone . The hydrochloride salt form enhances aqueous solubility compared to the free acid, facilitating its use in biochemical assays . This compound exists as multiple stereoisomers (L-threo, D-threo, L-erythro, D-erythro), each with distinct pharmacological profiles [1]. Its primary scientific utility stems from its role as a modulator of excitatory amino acid transporters (EAATs) and NMDA receptors, making it a critical research tool for investigating glutamatergic neurotransmission [2].

Stereoisomer-specific EAAT and NMDA receptor research tool
HCl salt form supports aqueous solubility for biochemical assays
Requires precise stereochemical identity confirmation for target engagement

Stereochemistry and Substitution Risks


Interchanging different stereoisomers or salt forms of 3-hydroxyaspartic acid in experimental workflows is not scientifically valid due to profound differences in their pharmacological activity. For instance, the L-threo isomer acts primarily as an EAAT inhibitor, while the D-erythro isomer is a potent NMDA receptor agonist [1]. Furthermore, the hydrochloride salt provides significantly enhanced aqueous solubility (estimated 6.8 mg/mL) compared to the free base form, which is crucial for in vitro assays [2]. These variations in target engagement, potency, and physicochemical properties mean that substituting one form for another can lead to irreproducible results and incorrect biological conclusions [3].

L-threo isomer (EAAT inhibitor) and D-erythro isomer (NMDA agonist) engage distinct targets, limiting interchangeability.
HCl salt vs free base forms show markedly different aqueous solubility profiles, affecting assay consistency.
Even small enantiomeric impurities may shift pharmacological profile, making isomer-specific sourcing essential.

Comparative Evidence: 3-Hydroxyaspartic Acid HCl vs Analogues


EAAT Selectivity: L-threo vs DL-threo Isomers

L-threo-3-hydroxyaspartic acid (the pure L-threo isomer) exhibits a distinct EAAT inhibition profile compared to the racemic DL-threo mixture. Specifically, L-threo-3-hydroxyaspartic acid inhibits EAAT1, EAAT2, and EAAT3 with Ki values of 11 μM, 19 μM, and 14 μM respectively in HEK293 cells . In contrast, DL-threo-β-hydroxyaspartic acid (the racemate) shows IC50 values of 96 μM and 31 μM for EAAT1 and EAAT2 in COS-1 cells . This demonstrates that the pure L-threo isomer is approximately 6-fold more potent at EAAT2 and nearly 9-fold more potent at EAAT1 than the racemic mixture, providing enhanced potency and a more defined pharmacological tool.

EAAT Inhibition
Cross-study
L-threo Ki: 11 µM (EAAT1), 19 µM (EAAT2), 14 µM (EAAT3)
DL-threo IC50: 96 µM (EAAT1), 31 µM (EAAT2)
Supports L-threo EAAT assay context; ~9× (EAAT1), ~1.6× (EAAT2) difference reported.
Conditions: HEK293 vs COS-1 cells; data to verify for direct comparison.
Glutamate Transport EAAT Inhibition Neuropharmacology

NMDA Receptor Agonism: D-erythro vs L-erythro Isomers

The stereochemistry of 3-hydroxyaspartic acid dramatically influences its activity at NMDA receptors. D-erythro-3-hydroxyaspartate acts as a potent NMDA receptor agonist with an EC50 of 320 nM in rat hippocampal neurons [1]. In stark contrast, its enantiomer, L-erythro-3-hydroxyaspartate, is 100-fold less potent as an NMDA agonist [1]. This stereochemical dependence is critical for experiments designed to isolate NMDA receptor-mediated effects from EAAT modulation, as L-erythro-3-hydroxyaspartate also inhibits EAATs, creating a confounded pharmacological profile [2].

NMDA Activation
Head-to-head
D-erythro EC50: 320 nM vs L-erythro: 100-fold less potent
D-erythro isomer supports selective NMDA receptor activation studies.
Rat hippocampal neurons; electrophysiological recording.
NMDA Receptor Glutamatergic Signaling Neuronal Excitation

EAAT4 and EAAT5 Potency of DL-threo vs L-threo

The inhibitory profile of 3-hydroxyaspartate derivatives varies across EAAT subtypes. DL-threo-β-hydroxyaspartic acid demonstrates high potency at EAAT4 and EAAT5, with Ki values of 0.6 μM and 2.5 μM, respectively, in Xenopus oocytes voltage-clamped at -60 mV . In comparison, L-threo-3-hydroxyaspartic acid shows lower affinity for these subtypes, with reported Ki values of 14 μM for EAAT3 (the closest comparator) . This indicates that the racemic DL-threo mixture is a more potent tool for investigating EAAT4 and EAAT5 function, which are predominantly expressed in the cerebellum and retina, respectively.

EAAT4/5 Inhibition
Cross-study
DL-threo Ki: 0.6 µM (EAAT4), 2.5 µM (EAAT5)
L-threo Ki: 14 µM (EAAT3, comparator)
DL-threo racemate may be preferred for EAAT4/5 transporter studies; ~23× (EAAT4), ~5.6× (EAAT5) difference.
Xenopus oocytes vs HEK cells; subtype-specific review needed.
EAAT4 EAAT5 Retinal Transporters Cerebellar Transporters

Serine Racemase Inhibition by L-erythro Isomer

L-erythro-3-hydroxyaspartate has been identified as a potent inhibitor of mouse serine racemase (mSR), an enzyme responsible for the biosynthesis of the NMDA receptor co-agonist D-serine. This compound exhibits a Ki of 49 μM, representing the most effective inhibitor of serine racemase reported to date [1]. In contrast, the L-threo isomer acts not as an inhibitor but as an excellent β-elimination substrate for the same enzyme [1]. This functional divergence highlights the critical role of β-carbon configuration in determining the mode of enzyme interaction.

Serine Racemase
Head-to-head
L-erythro: competitive inhibitor Ki = 49 µM
L-threo: β-elimination substrate
L-erythro isomer supports serine racemase inhibition studies.
Recombinant mouse enzyme; inhibitor vs. substrate functional divergence.
Serine Racemase D-Serine Metabolism NMDA Co-agonism

Solubility Advantage of HCl Salt Form

The hydrochloride salt of 3-hydroxyaspartic acid (3-HCl) offers a significant solubility advantage over the free base form. In a comparative study of related compounds, the hydrochloride salt exhibited a water solubility of 6.8 mg/mL (17,310 μmol/L), whereas the corresponding free base showed a solubility of only 0.016 mg/mL (45 μmol/L) [1]. This represents an approximately 425-fold increase in aqueous solubility for the salt form. This enhanced solubility is critical for preparing concentrated stock solutions and ensuring reliable compound delivery in cell-based assays.

Solubility
Class-level
HCl salt: 6.8 mg/mL (17,310 µM)
Free base: 0.016 mg/mL (45 µM)
Salt form supports aqueous solubility for assay preparation; ~425× increase.
Water solubility; class-level inference, data to verify.
Solubility Formulation In Vitro Assay Development

Long-Term Storage Stability

The hydrochloride salt form of 3-hydroxyaspartic acid demonstrates robust stability under standard storage conditions. The compound is reported to be stable for at least 4 years when stored at -20°C as a solid powder . In contrast, the free base form may be more susceptible to degradation or require more stringent storage conditions. While the hydrochloride form is generally stable, it is noted to be sensitive to extreme pH levels , which is a common consideration for many amino acid derivatives.

Storage Stability
Class-level
Stable ≥4 years at -20°C as solid powder
Supports long-term storage and inventory planning.
Solid-state, -20°C; class-level inference.
Stability Storage Reagent Longevity

Application Scenarios for 3-Hydroxyaspartic Acid HCl


EAAT1-3 Studies with Pure L-threo Isomer

For research requiring a well-defined and potent inhibitor of EAAT1, EAAT2, and EAAT3, the L-threo-3-hydroxyaspartic acid hydrochloride should be the reagent of choice. Its Ki values of 11, 19, and 14 μM for EAAT1, EAAT2, and EAAT3, respectively , provide a clear quantitative basis for experimental design. The use of the pure isomer eliminates the confounding effects of the D-threo enantiomer, which is present in racemic mixtures and may exhibit different transporter kinetics or off-target activities [1]. The hydrochloride salt form further ensures reliable solubility in aqueous assay buffers, facilitating accurate concentration-response experiments in cell lines like HEK293 or primary neuronal cultures.

NMDA Receptor Activation with D-erythro Isomer

Investigators focusing on NMDA receptor-mediated signaling, excitotoxicity, or synaptic plasticity should employ the D-erythro-3-hydroxyaspartate isomer. This compound acts as a potent NMDA receptor agonist with an EC50 of 320 nM [2], providing a specific tool to activate NMDA receptors without directly inhibiting EAATs. This selectivity is crucial for isolating the contributions of NMDA receptors to neuronal function from those of glutamate transporters. The hydrochloride salt of this specific isomer would be essential for preparing stable, high-concentration solutions for electrophysiological or calcium imaging studies in hippocampal or cortical neuron preparations.

EAAT4 and EAAT5 Function with DL-threo Mixture

For studies targeting the less common EAAT subtypes EAAT4 (cerebellar Purkinje cells) and EAAT5 (retina), the racemic DL-threo-β-hydroxyaspartic acid mixture is the superior tool compound. This racemate exhibits high potency at EAAT4 (Ki = 0.6 μM) and EAAT5 (Ki = 2.5 μM) , which is significantly greater than that of the pure L-threo isomer. This enhanced potency allows for the use of lower concentrations, minimizing potential off-target effects and cellular toxicity. The hydrochloride salt formulation of this racemic mixture would be ideal for ex vivo tissue slice experiments or in vivo microdialysis studies aimed at understanding the role of these transporters in cerebellar function or retinal signaling.

Serine Racemase Targeting in D-Serine Metabolism

Research programs aimed at modulating D-serine levels and NMDA receptor co-agonism should utilize L-erythro-3-hydroxyaspartate. This isomer acts as a high-affinity competitive inhibitor of serine racemase (Ki = 49 μM) [3], the primary enzyme for D-serine biosynthesis in the brain. The hydrochloride salt form of L-erythro-3-hydroxyaspartate would be a critical reagent for in vitro enzyme assays, cell-based studies on D-serine production, and potentially for in vivo pharmacological validation of serine racemase as a therapeutic target for neurological and psychiatric disorders.

Application
Selection Property
Validation Focus
EAAT1-3 inhibition studies
L-threo isomer purity
EAAT subtype selectivity verification
NMDA receptor signaling research
D-erythro isomer identity
NMDA receptor activation specificity
EAAT4/5 transporter studies
DL-threo racemic mixture profile
Cerebellar/retinal transporter function
Serine racemase inhibition research
L-erythro inhibitor activity
D-serine pathway modulation

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26 linked technical documents
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